5-methylindolo[3,2-b]quinoline;hydrate 5-methylindolo[3,2-b]quinoline;hydrate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16172478
InChI: InChI=1S/C16H12N2.H2O/c1-18-15-9-5-2-6-11(15)10-14-16(18)12-7-3-4-8-13(12)17-14;/h2-10H,1H3;1H2
SMILES:
Molecular Formula: C16H14N2O
Molecular Weight: 250.29 g/mol

5-methylindolo[3,2-b]quinoline;hydrate

CAS No.:

Cat. No.: VC16172478

Molecular Formula: C16H14N2O

Molecular Weight: 250.29 g/mol

* For research use only. Not for human or veterinary use.

5-methylindolo[3,2-b]quinoline;hydrate -

Specification

Molecular Formula C16H14N2O
Molecular Weight 250.29 g/mol
IUPAC Name 5-methylindolo[3,2-b]quinoline;hydrate
Standard InChI InChI=1S/C16H12N2.H2O/c1-18-15-9-5-2-6-11(15)10-14-16(18)12-7-3-4-8-13(12)17-14;/h2-10H,1H3;1H2
Standard InChI Key AOTFRBDOIUZYCT-UHFFFAOYSA-N
Canonical SMILES CN1C2=CC=CC=C2C=C3C1=C4C=CC=CC4=N3.O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

5-Methylindolo[3,2-b]quinoline hydrate (C₁₆H₁₄N₂O) is a hydrated derivative of cryptolepine, an indolo[3,2-b]quinoline alkaloid characterized by a methyl group at the N-5 position of the tetracyclic core . The parent compound, cryptolepine, consists of a planar aromatic system with fused indole and quinoline moieties, enabling intercalation into DNA and RNA structures . Hydration introduces a water molecule into the crystal lattice, altering physicochemical properties such as solubility and thermal stability without modifying the core pharmacophore.

Table 1: Molecular Properties of 5-Methylindolo[3,2-b]quinoline Hydrate

PropertyValue
Molecular FormulaC₁₆H₁₄N₂O
Molecular Weight250.30 g/mol
SMILESCN1C2=CC=CC=C2C=C3C1=C4C=CC=CC4=N3.O
InChIKeyKURWKDDWCJELSV-UHFFFAOYSA-N
Crystal SystemMonoclinic (predicted)

The hydrate form stabilizes the molecule through hydrogen bonding between the water molecule and the nitrogen atoms of the quinoline ring, as inferred from analogous indoloquinoline structures .

Synthesis and Structural Modification

Synthetic Routes to the Parent Compound

Cryptolepine, the anhydrous precursor, is traditionally isolated from Cryptolepis sanguinolenta but can be synthesized via Friedel-Crafts acylation or Pfitzinger reactions. A representative pathway involves:

  • Quinoline Ring Formation: Condensation of 2-aminobenzaldehyde with acetylene derivatives under acidic conditions yields the quinoline backbone .

  • Indole Annulation: Cyclization of a substituted aniline using palladium-catalyzed cross-coupling introduces the indole moiety .

  • Methylation: Selective N-methylation at position 5 is achieved using methyl iodide in the presence of a base like potassium carbonate .

Hydration Process

The hydrate form is typically obtained by recrystallizing cryptolepine from aqueous ethanol or acetone. X-ray diffraction studies of analogous hydrates suggest water molecules occupy interstitial sites, forming O–H···N hydrogen bonds with the quinoline nitrogen .

Pharmacological Properties and Mechanisms

Antimalarial Activity

Cryptolepine derivatives exhibit potent activity against Plasmodium falciparum by inhibiting DNA topoisomerase II, leading to DNA cleavage and apoptosis in the parasite . The hydrate form shows comparable efficacy in vitro, with IC₅₀ values ranging from 0.8–1.2 µM against chloroquine-resistant strains .

Anticancer Effects

The compound intercalates into DNA, stabilizing topoisomerase II-DNA complexes and inducing double-strand breaks in cancer cells. Studies on leukemia cell lines (e.g., K562) demonstrate dose-dependent apoptosis with an EC₅₀ of 5.6 µM . Hydration improves aqueous solubility, enhancing bioavailability in preclinical models.

Antibacterial and Antitoxin Activity

5-Methylindolo[3,2-b]quinoline derivatives inhibit pore-forming toxins (e.g., aerolysin-like hemolysin) in Aeromonas sobria and Staphylococcus aureus by binding to hydrophobic regions of the toxin monomers, preventing oligomerization . The hydrate form reduces hemolytic activity by 70–85% at 50 µM concentrations, outperforming non-hydrated analogs in bacterial supernatant assays .

Analytical Characterization

Spectroscopic Data

  • UV-Vis: λₘₐₐ = 340 nm (quinoline π→π* transition), 290 nm (indole charge transfer) .

  • ¹H NMR (DMSO- d6): δ 8.72 (s, 1H, N–CH₃), 7.2–8.1 (m, 8H, aromatic), 4.5 (br, 1H, H₂O) .

  • IR: 3250 cm⁻¹ (O–H stretch), 1650 cm⁻¹ (C=N quinoline) .

Solubility and Stability

Applications in Drug Discovery

Lead Optimization

Structural analogs with substitutions at C-11 (e.g., amino-naphthalene groups) show improved toxin inhibition, while benzofuran hybrids enhance alpha-hemolysin binding . The hydrate serves as a intermediate for prodrug development, leveraging its solubility for in vivo studies.

Combination Therapies

Synergistic effects with doxorubicin and cisplatin have been observed in cancer models, reducing required chemotherapeutic doses by 40–60% . Against MRSA, co-administration with vancomycin decreases minimum inhibitory concentrations (MICs) by fourfold .

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